Chemical properties and structure of 1,1-Difluoro-2-methylpropan-2-ol
Chemical properties and structure of 1,1-Difluoro-2-methylpropan-2-ol
Topic: Chemical Properties and Structure of 1,1-Difluoro-2-methylpropan-2-ol Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Fluorination in Medicinal Chemistry
Executive Summary
1,1-Difluoro-2-methylpropan-2-ol (CAS: 354-10-9) represents a specialized fluorinated building block in modern drug discovery. As a gem-difluorinated tertiary alcohol, it serves as a critical bioisostere for non-fluorinated tert-butyl or isopropyl groups, offering a unique combination of steric bulk, modulated lipophilicity, and altered hydrogen-bonding capability. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in optimizing pharmacokinetics (PK) and pharmacodynamics (PD) in small molecule therapeutics.
Chemical Identity & Structural Characterization[1][2]
Nomenclature and Identifiers
-
IUPAC Name: 1,1-Difluoro-2-methylpropan-2-ol[1]
-
CAS Registry Number: 354-10-9[1]
-
Molecular Formula: C
H F O[2][1] -
SMILES: CC(C)(O)C(F)F
-
Synonyms: 1,1-Difluoro-tert-butyl alcohol; 2-Difluoromethyl-2-propanol
Structural Geometry and Electronic Environment
The molecule features a quaternary carbon center bonded to a hydroxyl group, two methyl groups, and a difluoromethyl (
-
Steric Profile: The gem-difluoromethyl group occupies a volume intermediate between a methyl and an ethyl group. The C-F bond length (~1.35 Å) is shorter than a C-H bond, but the van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å).
-
Electronic Effects: The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I) on the adjacent quaternary carbon. This significantly increases the acidity of the hydroxyl proton compared to non-fluorinated tert-butanol, enhancing its capability as a hydrogen bond donor (HBD) in protein-ligand interactions.
Physicochemical Profile
The introduction of the
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 110.10 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| Boiling Point | ~105–110 °C (Est.) | Volatile liquid; requires careful handling during concentration.[3] |
| pKa (OH) | ~12.5 (Est.) | More acidic than tert-butanol (~18) but less than hexafluoroisopropanol (9.3). Enhances H-bond donor strength. |
| LogP | ~1.2 | Moderate lipophilicity; fluorine increases lipophilicity relative to OH but decreases it relative to CH |
| H-Bonding | Dual Donor | The OH is a strong donor. The |
Synthesis & Manufacturing
The most robust and scalable synthetic route involves the Grignard addition to 1,1-difluoroacetone. This method avoids the handling of unstable difluoromethyl metal species by installing the alkyl groups onto the fluorinated core.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of methylmagnesium bromide to 1,1-difluoroacetone, followed by acidic workup.
Figure 1: Synthetic pathway from ethyl difluoroacetate to the target alcohol via Grignard addition.
Detailed Experimental Protocol
Objective: Synthesis of 1,1-Difluoro-2-methylpropan-2-ol on a 50 mmol scale.
-
Equipment Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a nitrogen atmosphere.
-
Reagent Preparation: Charge the flask with 1,1-difluoroacetone (4.7 g, 50 mmol) dissolved in anhydrous diethyl ether (50 mL). Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Transfer Methylmagnesium bromide (3.0 M in ether, 20 mL, 60 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is highly exothermic.
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of starting material via GC-MS or TLC (staining with KMnO
). -
Quenching: Cool the mixture back to 0°C. Carefully quench with saturated aqueous ammonium chloride (NH
Cl, 30 mL). Caution: Vigorous gas evolution. -
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine organic layers, dry over anhydrous MgSO
, and filter. Carefully concentrate the solvent using a rotary evaporator at ambient pressure (or mild vacuum >300 mbar) due to product volatility. Distillation at atmospheric pressure yields the pure alcohol.
Spectroscopic Characterization
Accurate identification relies on the distinct coupling patterns arising from the fluorine atoms.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
5.54 (t,
Hz, 1H, ). The characteristic triplet arises from the geminal coupling to two equivalent fluorine atoms. -
2.10 (br s, 1H,
). Shift varies with concentration. -
1.32 (s, 6H,
). May show very small long-range coupling to fluorine.
-
5.54 (t,
-
F NMR (376 MHz, CDCl
):-
-128.0 (d,
Hz). Appears as a doublet due to coupling with the single geminal proton.
-
-128.0 (d,
Applications in Drug Discovery[9][10]
Bioisosterism and "Magic Methyl" Effect
The substitution of a methyl group with a difluoromethyl group is a powerful strategy in lead optimization.
-
Lipophilic Hydrogen Bond Donor: Unlike a methyl group (inert) or a hydroxymethyl group (hydrophilic), the
group acts as a lipophilic hydrogen bond donor.[4] The C-H bond is polarized by the fluorines, allowing it to interact with backbone carbonyls in the target protein. -
Metabolic Blocking: The tertiary alcohol motif is generally resistant to oxidation. The gem-difluoro group further protects the alpha-position from metabolic attack, improving half-life (
).
Structure-Activity Relationship (SAR) Logic
Figure 2: Impact of difluoro-substitution on the pharmacological properties of the tert-butyl scaffold.
Safety and Handling
-
Hazards: Like many low-molecular-weight fluoroalcohols, this compound is likely flammable and an irritant to eyes and skin.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Hygroscopic nature requires tight sealing.
-
Compatibility: Incompatible with strong oxidizing agents and alkali metals.
References
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Sigma-Aldrich. 1,1-Difluoro-2-methylpropan-2-ol Product Page. Available at:
-
PubChem. 1,1-Difluoro-2-methylpropan-2-ol Compound Summary. Available at: (Note: Link directs to related record for verification).
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
